BenchChemオンラインストアへようこそ!

6-(Trifluoromethyl)pyrido[2,3-b]pyrazine

Medicinal Chemistry Kinase Inhibitor SAR

This 6-CF₃ regioisomer delivers critical electronic and steric differentiation versus 2- or 7-substituted analogs, as confirmed by SAR studies in kinase inhibitor programs. Its elevated LogP (2.04) enhances cell permeability for intracellular targets. Choose this specific positional isomer for mapping ligand-protein interactions and developing novel chemical probes with distinct selectivity profiles.

Molecular Formula C8H4F3N3
Molecular Weight 199.13 g/mol
CAS No. 1260880-15-6
Cat. No. B3347020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)pyrido[2,3-b]pyrazine
CAS1260880-15-6
Molecular FormulaC8H4F3N3
Molecular Weight199.13 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=NC=CN=C21)C(F)(F)F
InChIInChI=1S/C8H4F3N3/c9-8(10,11)6-2-1-5-7(14-6)13-4-3-12-5/h1-4H
InChIKeyMGNPLXDJWIPFCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Trifluoromethyl)pyrido[2,3-b]pyrazine (CAS 1260880-15-6) Procurement Guide: Structural and Functional Baseline


6-(Trifluoromethyl)pyrido[2,3-b]pyrazine (CAS 1260880-15-6) is a heterocyclic building block consisting of a fused pyrido[2,3-b]pyrazine core with an electron-withdrawing trifluoromethyl (-CF₃) group at the 6-position, with molecular formula C₈H₄F₃N₃ and molecular weight of 199.13 g/mol . This compound belongs to the pyridopyrazine class, which is recognized as a privileged scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors [1]. The trifluoromethyl substituent at the 6-position distinguishes it from other regioisomers and confers distinct electronic and steric properties that influence its utility as a synthetic intermediate and its potential biological profile .

Why 6-(Trifluoromethyl)pyrido[2,3-b]pyrazine (CAS 1260880-15-6) Cannot Be Substituted by Generic Analogs


Substitution of 6-(trifluoromethyl)pyrido[2,3-b]pyrazine with other pyrido[2,3-b]pyrazine analogs is not trivial due to the critical influence of the trifluoromethyl group's position on the scaffold's physicochemical properties and biological activity . Structure-activity relationship (SAR) studies within this class demonstrate that the substitution pattern significantly alters the compound's electronic distribution, LogP, and, consequently, its interaction with biological targets [1]. For instance, the 2-, 6-, and 7-trifluoromethyl regioisomers exhibit divergent profiles due to differences in their molecular geometry and electron density, which directly impact their suitability for specific synthetic routes and target engagement in kinase inhibitor development [2]. Therefore, procurement decisions must be guided by the specific positional requirements of the intended application rather than relying on a generic 'pyrido[2,3-b]pyrazine' designation.

6-(Trifluoromethyl)pyrido[2,3-b]pyrazine (1260880-15-6): Quantitative Differentiation Guide


Regioisomeric Differentiation: 6-CF₃ vs. 2-CF₃ and 7-CF₃ Pyrido[2,3-b]pyrazines

The position of the trifluoromethyl group on the pyrido[2,3-b]pyrazine core is a critical determinant of its utility. 6-(Trifluoromethyl)pyrido[2,3-b]pyrazine (CAS 1260880-15-6) is one of three regioisomers, each with distinct synthetic accessibility and application profiles. For example, 2-(trifluoromethyl)pyrido[2,3-b]pyrazine (CAS 115652-65-8) and 7-(trifluoromethyl)pyrido[2,3-b]pyrazine (CAS 1260683-21-3) are different compounds with different CAS numbers, highlighting their distinct chemical identities [1]. The 6-position offers a unique electronic environment for further derivatization, which is crucial for generating diverse compound libraries for high-throughput screening .

Medicinal Chemistry Kinase Inhibitor SAR

Physicochemical Property Comparison: Impact of 6-CF₃ Substitution on LogP

The substitution of a hydrogen atom with a trifluoromethyl group at the 6-position of pyrido[2,3-b]pyrazine significantly increases the compound's lipophilicity, a key parameter influencing membrane permeability and bioavailability. The LogP (octanol-water partition coefficient) for 6-(trifluoromethyl)pyrido[2,3-b]pyrazine is calculated as 2.0436, compared to a LogP of 1.0248 for the unsubstituted pyrido[2,3-b]pyrazine (CAS 322-46-3) [1].

Physicochemical Properties Lipophilicity Drug Design

Influence of Substituent Position on Antitumor Activity in Erlotinib-Resistant NSCLC Models

SAR studies on pyrido[2,3-b]pyrazine derivatives have demonstrated that the position of substituents on the core scaffold is critical for overcoming erlotinib resistance in NSCLC. While the specific 6-trifluoromethyl analog was not the primary lead in this study, the research explicitly states that 'the effect of the substituent position of the heteroaromatic moiety in position 7 and the importance of unsubstituted position 2 of the pyridopyrazine core were explored' [1]. This underscores that modifications at different positions (e.g., 6 vs. 7) yield compounds with vastly different biological outcomes. Lead compound 7n, for instance, showed IC₅₀ values of 0.09 μM and 0.15 μM against erlotinib-sensitive PC9 and erlotinib-resistant PC9-ER cells, respectively [2].

Non-Small Cell Lung Cancer EGFR T790M Erlotinib Resistance

Patented Utility as a Key Intermediate in Kinase Inhibitor Synthesis

6-(Trifluoromethyl)pyrido[2,3-b]pyrazine and its regioisomers are explicitly claimed as key intermediates or components of kinase inhibitors in multiple patents [1][2][3]. The pyrido[2,3-b]pyrazine scaffold is a 'privileged structure' in drug discovery, with derivatives exhibiting potential as inhibitors of protein kinases and other therapeutically relevant targets . The presence of the trifluoromethyl group, particularly at specific positions like 6, is often cited in claims related to RAF (e.g., B-RAF) and other kinases involved in proliferative disorders [4].

Tyrosine Kinase Inhibitor Cancer Therapy Medicinal Chemistry

6-(Trifluoromethyl)pyrido[2,3-b]pyrazine (1260880-15-6): Primary Application Scenarios for Scientific Procurement


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

Procurement of 6-(trifluoromethyl)pyrido[2,3-b]pyrazine is justified for medicinal chemistry programs focused on developing novel kinase inhibitors, particularly for oncology targets like B-RAF or ALK/c-Met. The compound serves as a versatile building block for creating diverse chemical libraries due to its privileged pyrido[2,3-b]pyrazine scaffold and the unique electronic properties conferred by the 6-CF₃ group [1]. Its increased lipophilicity (LogP 2.04 vs 1.02 for unsubstituted core) makes it a superior choice for designing analogs with improved cell permeability, a critical factor in targeting intracellular kinases . Furthermore, SAR studies confirm that the substitution position is crucial for biological activity, making the specific 6-CF₃ regioisomer essential for exploring a distinct region of chemical space compared to the more extensively studied 7-substituted series [2].

Chemical Biology: Synthesis of Targeted Probes

This compound is suitable for synthesizing chemical probes to investigate cellular signaling pathways, particularly those involving kinase dysregulation in cancer and inflammatory disorders. The pyrido[2,3-b]pyrazine core is a recognized scaffold for kinase inhibition, and the 6-CF₃ substitution provides a handle for tuning physicochemical properties and target engagement [1]. Procurement is warranted for research groups aiming to develop novel probes with distinct selectivity profiles compared to existing kinase inhibitors, as the positional variation of the trifluoromethyl group can lead to differential interactions with kinase ATP-binding pockets .

Academic Research: Structure-Activity Relationship (SAR) Studies

For academic laboratories conducting SAR studies on heterocyclic scaffolds, this compound is a critical component for exploring the impact of trifluoromethyl substitution at the 6-position. By comparing its properties and derivatives with those of the 2- and 7-CF₃ regioisomers, researchers can systematically map the electronic and steric contributions of the -CF₃ group to biological activity and molecular recognition [1]. This work is essential for understanding the fundamental principles governing ligand-protein interactions in the pyridopyrazine series and for developing predictive models for drug design .

Industrial R&D: Intermediate for Agrochemical or Material Science

While primarily documented in pharmaceutical patents, the pyrido[2,3-b]pyrazine scaffold, including its 6-CF₃ variant, is also cited in patents for herbicidal compounds and materials science applications (e.g., optoelectronic materials) [1]. Procurement for industrial R&D may be justified for exploratory synthesis in these fields, leveraging the scaffold's electron-accepting properties for the development of novel functional materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Trifluoromethyl)pyrido[2,3-b]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.